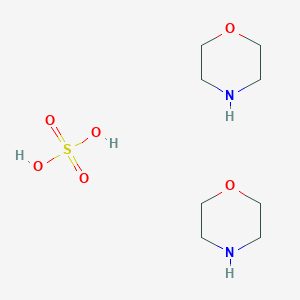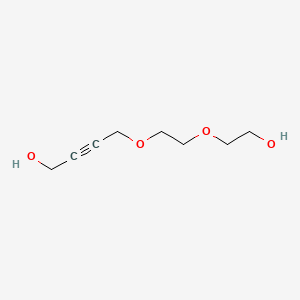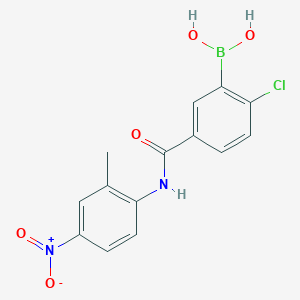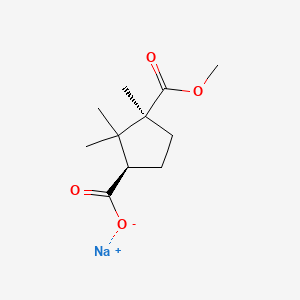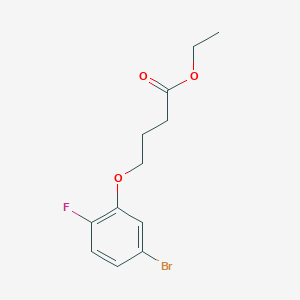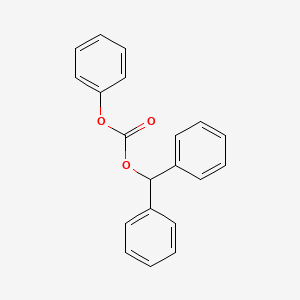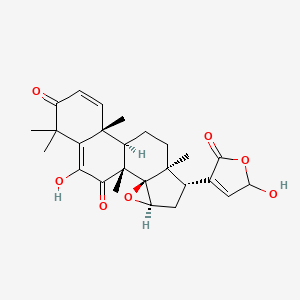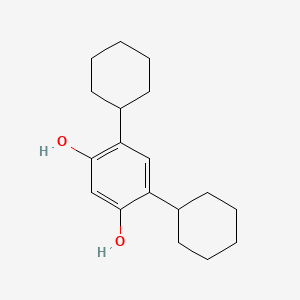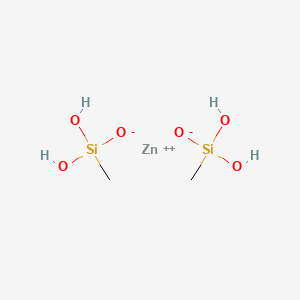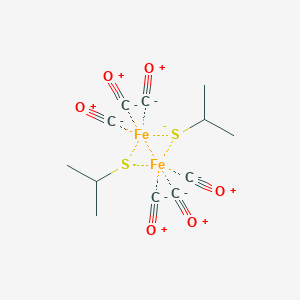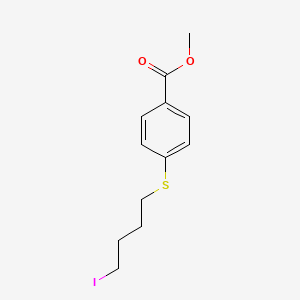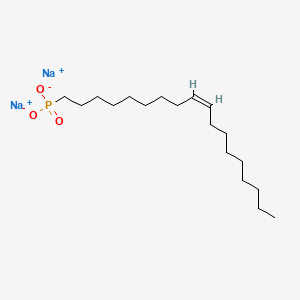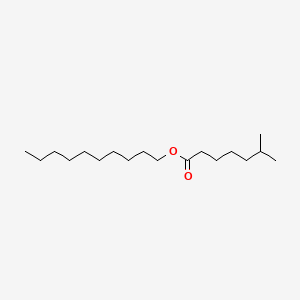
Decyl isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl isooctanoate is an ester compound with the chemical formula C18H36O2. It is commonly used in the cosmetic and personal care industry due to its excellent emollient properties. This compound is known for its ability to provide a smooth and silky feel to the skin, making it a popular ingredient in lotions, creams, and other skincare products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl isooctanoate can be synthesized through the esterification reaction between decanol and isooctanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of zeolite catalysts has also been explored to enhance the selectivity and efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Decyl isooctanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved in the presence of water to yield decanol and isooctanoic acid. This reaction can be catalyzed by either acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride can be used to reduce this compound to its corresponding alcohols.
Major Products Formed
Hydrolysis: Decanol and isooctanoic acid.
Reduction: Decanol and isooctanol.
Applications De Recherche Scientifique
Decyl isooctanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Cosmetic Chemistry: Used as an emollient and skin conditioning agent in various skincare formulations.
Pharmaceuticals: Investigated for its potential use as a carrier for drug delivery systems due to its biocompatibility and low toxicity.
Biological Studies: Employed in studies related to skin permeability and the enhancement of transdermal drug delivery.
Mécanisme D'action
The mechanism of action of decyl isooctanoate primarily involves its interaction with the lipid bilayers of the skin. By integrating into the lipid matrix, it enhances the skin’s barrier function and reduces transepidermal water loss. This results in improved skin hydration and a smoother texture .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decyl oleate
- Decyl palmitate
- Isooctyl stearate
Comparison
Compared to other similar compounds, decyl isooctanoate is unique in its ability to provide a non-greasy, silky feel to the skin. It also has a lower molecular weight, which allows for better skin absorption and a lighter texture in cosmetic formulations .
Propriétés
Numéro CAS |
84878-25-1 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
decyl 6-methylheptanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-13-16-20-18(19)15-12-11-14-17(2)3/h17H,4-16H2,1-3H3 |
Clé InChI |
YHQKHWWCZACCST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


